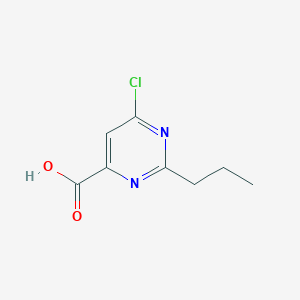
6-Chloro-2-propylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-propylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a propyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propylpyrimidine-4-carboxylic acid typically involves the reaction of 2-propylpyrimidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to ensure complete chlorination at the 6th position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-propylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation Reactions: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: The major product is 6-chloro-2-propylpyrimidine-4-methanol.
Oxidation Reactions: The major product is this compound.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-propylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of metabolic pathways and the subsequent therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the propyl group at the 2nd position.
2-Propylpyrimidine-4-carboxylic acid: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: Similar structure but has a methyl group instead of a propyl group at the 2nd position.
Uniqueness
6-Chloro-2-propylpyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 6th position and the propyl group at the 2nd position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
6-chloro-2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-3-7-10-5(8(12)13)4-6(9)11-7/h4H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
MFGNGYRIIPBQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CC(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
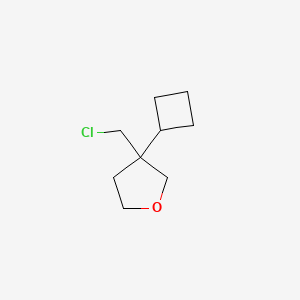
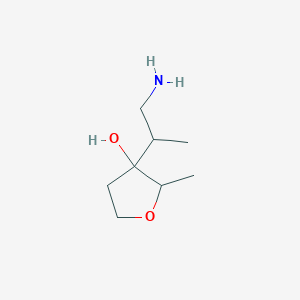
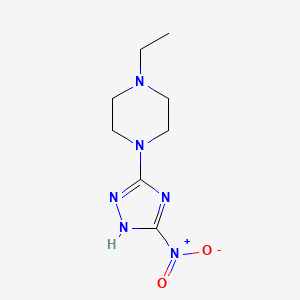
![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
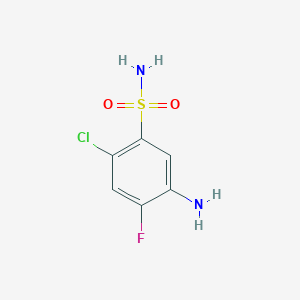
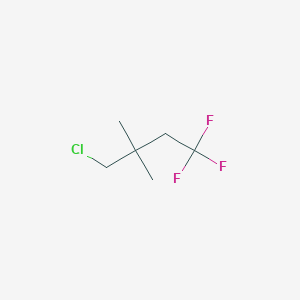
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
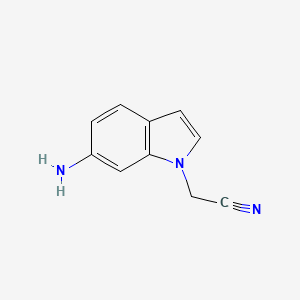
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
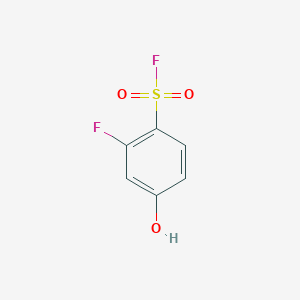
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)

